Annofoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

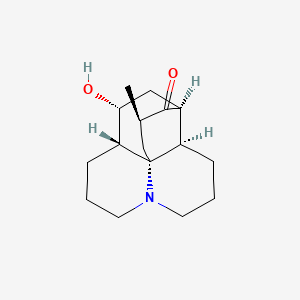

Annofoline is a sesquiterpenoid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties of Annofoline

This compound is characterized by its unique chemical structure, which includes a keto and a hydroxyl group. Its molecular formula is noted as C18H22N . This structure is significant as it facilitates interactions with various biological receptors.

Anticancer Activity

In Vitro Studies

Recent studies have demonstrated that this compound exhibits promising anticancer activities. For instance, research utilizing high-resolution liquid chromatography-mass spectrometry (HR-LCMS) indicated that this compound, along with other phytochemicals from Triumfetta rhomboidea, shows strong inhibitory effects on the MCF-7 breast cancer cell line. The study reported an IC50 value, indicating the concentration required to inhibit cell growth by 50%, which suggests potent cytotoxic effects .

Molecular Docking Studies

Molecular docking simulations have revealed that this compound interacts effectively with key receptors involved in cancer progression, namely the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions are crucial for developing targeted therapies. The binding energies and affinities of this compound for these receptors were found to be significant, indicating its potential as a therapeutic agent .

Case Study 1: Triumfetta rhomboidea Extracts

A study conducted on extracts from Triumfetta rhomboidea highlighted the efficacy of this compound in inhibiting tumor growth in vitro. The research utilized various fractions of the plant and confirmed that both n-hexane and ethyl acetate fractions exhibited strong anticancer activity against MCF-7 cells. This foundational work underscores the therapeutic potential of this compound and similar compounds derived from natural sources .

Case Study 2: Comparative Analysis with Other Phytochemicals

In comparative studies, this compound was evaluated alongside other phytochemicals such as procyanidin B6 and luteolin. The findings indicated that while all compounds exhibited some level of interaction with EGFR and VEGFR, this compound demonstrated superior binding affinities, making it a candidate for further exploration in cancer therapeutics .

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Property | Details |

|---|---|

| Chemical Formula | C18H22N |

| Source | Triumfetta rhomboidea |

| Anticancer Activity | Strong inhibition of MCF-7 cells |

| Key Interactions | EGFR (C797), VEGFR (N923) |

| Binding Affinity | High binding energies observed |

| Research Methods | HR-LCMS, Molecular Docking |

Eigenschaften

Molekularformel |

C16H25NO2 |

|---|---|

Molekulargewicht |

263.37 g/mol |

IUPAC-Name |

(1R,2R,10S,11R,13S,15R)-11-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-14-one |

InChI |

InChI=1S/C16H25NO2/c1-10-9-16-12-4-2-6-17(16)7-3-5-13(16)14(18)8-11(12)15(10)19/h10-14,18H,2-9H2,1H3/t10-,11+,12-,13-,14-,16-/m1/s1 |

InChI-Schlüssel |

KYIYXWHVYGBAKF-NVWMEEMDSA-N |

SMILES |

CC1CC23C4CCCN2CCCC3C(CC4C1=O)O |

Isomerische SMILES |

C[C@@H]1C[C@]23[C@@H]4CCCN2CCC[C@@H]3[C@@H](C[C@@H]4C1=O)O |

Kanonische SMILES |

CC1CC23C4CCCN2CCCC3C(CC4C1=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.